
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine is a synthetic organic compound that features both an imidazole and a nitropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and acetone.
Nitration of pyridine: The nitration of pyridine can be carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling reaction: The final step involves coupling the imidazole derivative with the nitrated pyridine under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.
Oxidation: The isopropyl group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 2-(4-isopropyl-1H-imidazol-1-yl)-5-aminopyridine.
Substitution: Various substituted imidazole derivatives.
Oxidation: Hydroxyl or carbonyl derivatives of the isopropyl group.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays or as a building block for bioactive compounds.
Medicine: Investigation as a potential pharmaceutical agent due to its imidazole and nitropyridine moieties, which are common in many drugs.
Industry: Use in the development of new materials, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the imidazole ring might participate in hydrogen bonding or coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-imidazol-1-yl)-5-nitropyridine: Lacks the isopropyl group, potentially affecting its reactivity and biological activity.
2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine: Contains a methyl group instead of an isopropyl group, which might influence its steric and electronic properties.
2-(4-isopropyl-1H-imidazol-1-yl)-3-nitropyridine: The position of the nitro group is different, which could affect its chemical behavior and applications.
Uniqueness
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine is unique due to the specific combination of functional groups and their positions on the molecule
Propiedades
Fórmula molecular |
C11H12N4O2 |
|---|---|
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
5-nitro-2-(4-propan-2-ylimidazol-1-yl)pyridine |
InChI |
InChI=1S/C11H12N4O2/c1-8(2)10-6-14(7-13-10)11-4-3-9(5-12-11)15(16)17/h3-8H,1-2H3 |
Clave InChI |
OWJIUUMDEQULBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN(C=N1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone](/img/structure/B13875248.png)
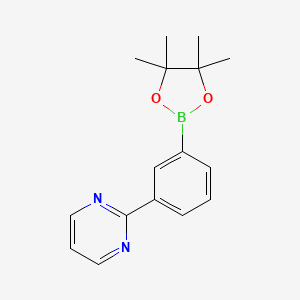
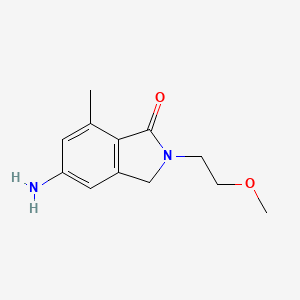
![3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13875262.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B13875274.png)

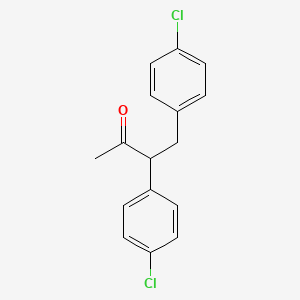
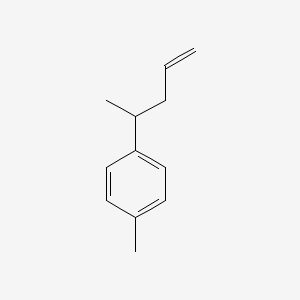
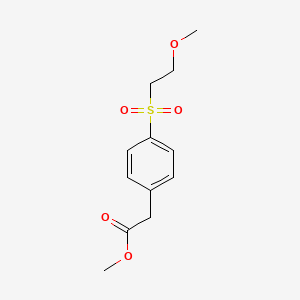
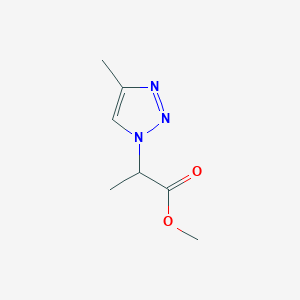

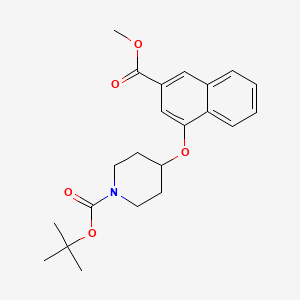
![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
